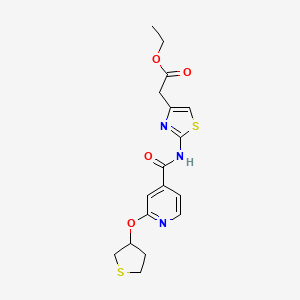
2-(2-(2-((四氢噻吩-3-基)氧基)异烟酰胺)噻唑-4-基)乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate is a complex organic compound characterized by its unique structural components, including a thiazole ring, a tetrahydrothiophenyl group, and an isonicotinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.
科学研究应用
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: : Explored for its potential as an inhibitor or activator of biological pathways, particularly those involving enzyme interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of new materials and as a component in specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of the Thiazole Ring: : The synthesis typically begins with the formation of the thiazole ring. This can be achieved through a Hantzsch thiazole synthesis, involving a reaction between an α-haloketone and a thiourea under acidic conditions.
Introduction of the Tetrahydrothiophenyl Group: : The tetrahydrothiophenyl group is introduced via a nucleophilic substitution reaction where tetrahydrothiophenol reacts with an appropriate leaving group (such as a halide or sulfonate ester) on the thiazole ring.
Isonicotinamido Formation: : This involves the formation of an amide bond between isonicotinic acid and an amine precursor of the target compound. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: : The final step is the esterification to introduce the ethyl acetate moiety. This can be achieved by reacting the carboxylic acid derivative of the compound with ethanol in the presence of a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate would typically involve large-scale versions of the aforementioned synthetic steps, optimized for yield and purity. Continuous flow chemistry and automated synthesis techniques can be employed to increase efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring and the tetrahydrothiophenyl group.
Reduction: : Reduction reactions can potentially modify the thiazole ring or the isonicotinamido moiety.
Substitution: : The compound is susceptible to substitution reactions, especially at positions adjacent to heteroatoms in the thiazole ring and tetrahydrothiophenyl group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic substitution can be facilitated by using reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), or various alkyl halides.
Major Products
Oxidation: : Oxidized derivatives of the thiazole and tetrahydrothiophenyl groups.
Reduction: : Reduced forms of the thiazole ring and isonicotinamido group.
Substitution: : Products with substituted functional groups at the reactive sites on the compound.
作用机制
Molecular Targets and Pathways
The mechanism of action of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate is not fully understood, but it is believed to interact with specific enzymes or receptors in biological systems. Potential targets include:
Enzymes: : May inhibit or modulate the activity of enzymes involved in inflammation or cell proliferation.
Receptors: : Could bind to specific receptors, affecting cellular signaling pathways and leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
Ethyl 2-(2-(2-(pyridylamino)thiazol-4-yl)acetate): : Shares a thiazole ring and ester group but has a pyridylamino moiety instead of tetrahydrothiophen-3-yl.
Ethyl 2-(2-(2-(furanyloxy)thiazol-4-yl)acetate): : Contains a furanyl group instead of the tetrahydrothiophen-3-yl group.
Ethyl 2-(2-(2-(methoxy)thiazol-4-yl)acetate): : Features a methoxy group, which affects its reactivity and biological activity differently.
Uniqueness
Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate stands out due to its specific combination of functional groups, which may offer unique interactions with biological targets and distinct chemical reactivity compared to its analogs.
This detailed exploration of Ethyl 2-(2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate sheds light on its synthetic methods, chemical behavior, applications, and potential mechanisms, illustrating its significance in scientific research and industry.
属性
IUPAC Name |
ethyl 2-[2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-23-15(21)8-12-9-26-17(19-12)20-16(22)11-3-5-18-14(7-11)24-13-4-6-25-10-13/h3,5,7,9,13H,2,4,6,8,10H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUKLBSXJPVZMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














